Lipophilicity and Polar Surface Area: Meta-Hydroxy vs. Para-Hydroxy
The meta-hydroxy substitution pattern in the target compound yields a computed XLogP of 3.4 and a topological polar surface area (TPSA) of 74.8 Ų [1]. In contrast, the para-hydroxy regioisomer N-(4-hydroxyphenyl)-4-isopropylbenzenesulfonamide exhibits a lower predicted XLogP of 3.17 (ACD/LogP) and a similar TPSA of 75 Ų . The difference of ΔLogP ≈ 0.23 indicates that the meta-hydroxy isomer is measurably more lipophilic, which can translate to a measurably different logD at physiological pH and consequently different passive membrane permeation rates.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.4 (PubChem computed) |
| Comparator Or Baseline | N-(4-hydroxyphenyl)-4-isopropylbenzenesulfonamide, ACD/LogP = 3.17 (ChemSpider predicted) |
| Quantified Difference | ΔLogP = +0.23 (target more lipophilic) |
| Conditions | Computed/predicted values; in silico models |
Why This Matters
A higher LogP value can significantly affect pharmacokinetic behavior in cell-based assays, making the target compound a preferable choice when increased membrane partitioning is desired.
- [1] Kuujia Chemical Database. CAS 920527-12-4: Computed attributes. View Source
